molecular formula C9H13Cl2FN2 B1434194 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride CAS No. 1704064-95-8

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride

Cat. No.: B1434194
CAS No.: 1704064-95-8
M. Wt: 239.11 g/mol
InChI Key: MAOXDDHGAMJIOW-UHFFFAOYSA-N
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Description

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom, a fluorine atom, and a diethylamine group . The InChIKey, a unique identifier for the compound, is GQCRFFNWAYRDFO-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridine derivatives are known to undergo a variety of chemical reactions. For instance, they can be hydroxylated at the 5-position .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 202.65 g/mol . It has a predicted boiling point of 239.9±40.0 °C and a predicted density of 1.193±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Drug Development

Studies on the synthesis and structural properties of novel fluoropyridines and their derivatives highlight the importance of these compounds in medicinal chemistry. For example, the synthesis of novel substituted thiazolidinones from reactions involving chloral and substituted anilines demonstrates the versatility of fluoropyridines in generating pharmacologically active molecules (Issac & Tierney, 1996). Similarly, the development of oral prodrugs of 5-fluorouracil, such as capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), for cancer treatment underscores the role of fluorinated pyridines in drug design and optimization (Malet-Martino & Martino, 2002).

Environmental Applications

Research on advanced oxidation processes (AOPs) for the degradation of nitrogen-containing compounds, including amines and azo dyes, indicates the potential environmental applications of fluoropyridines. AOPs have been shown to effectively mineralize recalcitrant nitrogen-containing compounds, suggesting that fluoropyridine derivatives could be involved in environmental remediation strategies (Bhat & Gogate, 2021).

Material Science

The study of the metallation of π-deficient heterocyclic compounds, including fluoropyridines, provides insights into the use of these compounds in materials science. The selective metallation of fluoropyridines can lead to novel materials with specific electronic and optical properties, useful in various applications ranging from catalysis to electronic devices (Marsais & Quéguiner, 1983).

Safety and Hazards

While specific safety and hazard information for 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride is not available, it’s important to handle all chemical compounds with care. For instance, 2-Amino-5-chloro-3-fluoropyridine, a related compound, is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyridine derivatives like 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride have many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products and are used as biologically active substances or as building blocks for polymers with unique physical properties . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

Properties

IUPAC Name

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFN2.ClH/c1-3-13(4-2)9-8(11)5-7(10)6-12-9;/h5-6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOXDDHGAMJIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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